molecular formula C5H9NO B11823270 1-Methylazetidine-3-carbaldehyde

1-Methylazetidine-3-carbaldehyde

Cat. No.: B11823270
M. Wt: 99.13 g/mol
InChI Key: KMHVIVXKUXEMTC-UHFFFAOYSA-N
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Description

1-Methylazetidine-3-carbaldehyde is a chemical compound with the molecular formula C₅H₉NO. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylazetidine-3-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 1-methylazetidine with a suitable oxidizing agent to introduce the aldehyde functional group at the 3-position. The reaction conditions typically involve the use of mild oxidizing agents to prevent over-oxidation and degradation of the azetidine ring .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: 1-Methylazetidine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-methylazetidine-3-carbaldehyde involves its reactivity due to the presence of the aldehyde group and the strained azetidine ring. The ring strain makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the azetidine ring and the aldehyde functional group, which imparts distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .

Properties

IUPAC Name

1-methylazetidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-6-2-5(3-6)4-7/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHVIVXKUXEMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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